REACTION_CXSMILES
|
O1CCOCC1.Br[C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2.[CH2:18]([OH:21])[CH:19]=[CH2:20].CN(C1CCCCC1)C1CCCCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.C(OC)(C)(C)C>[N:14]1[C:15]2[C:10](=[CH:9][C:8]([CH2:20][CH2:19][CH:18]=[O:21])=[CH:17][CH:16]=2)[CH:11]=[CH:12][CH:13]=1 |f:4.5.6.7.8,9.10|
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Name
|
|
Quantity
|
1055 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
588 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
1186 g
|
Type
|
reactant
|
Smiles
|
CN(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
70 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
44 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50- to 55° C. for 8-12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
before being filtered through a plug of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (SiO2, 20-80% ethyl acetate in heptane gradient elution)
|
Reaction Time |
10 (± 2) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 495 g | |
YIELD: PERCENTYIELD | 52.7% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |